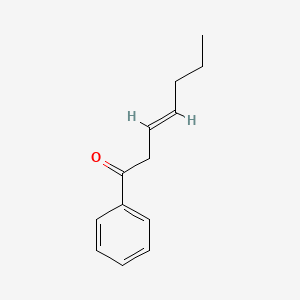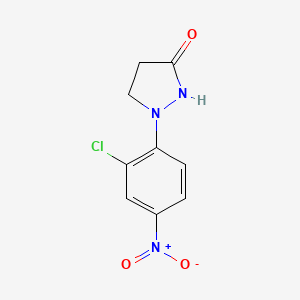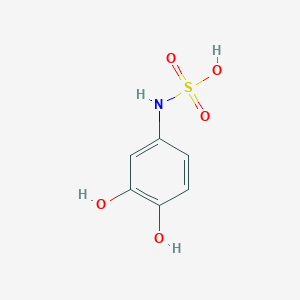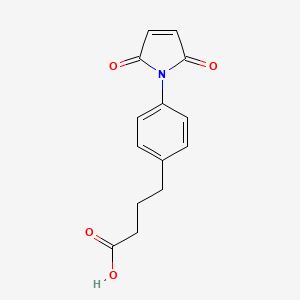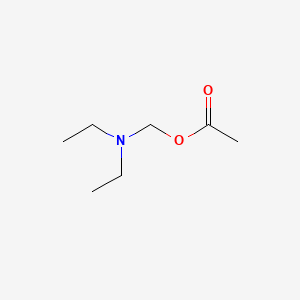
Acetic acid, N,N-diethylaminomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylamino)methyl=acetate is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (diethylamino)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)methyl=acetate typically involves the esterification of acetic acid with (diethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Diethylamino)methyl=acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethylamino)methyl=acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.
Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Major Products Formed
Hydrolysis: Acetic acid and (diethylamino)methanol.
Transesterification: A new ester and alcohol.
Reduction: (Diethylamino)methanol.
Wissenschaftliche Forschungsanwendungen
(Diethylamino)methyl=acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but lacks the (diethylamino)methyl group.
Methyl acetate: Another simple ester with similar reactivity but different molecular structure.
Diethylaminoethyl acetate: A compound with a similar functional group but different ester structure.
Uniqueness
(Diethylamino)methyl=acetate is unique due to the presence of the (diethylamino)methyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the (diethylamino)methyl group can interact with biological molecules, making the compound useful in biochemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
2037-00-5 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
diethylaminomethyl acetate |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3 |
InChI-Schlüssel |
HRFPFWMWWNVACI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



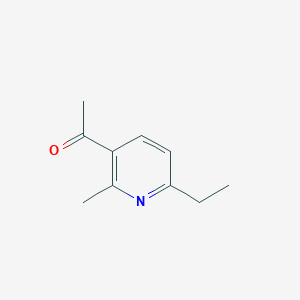
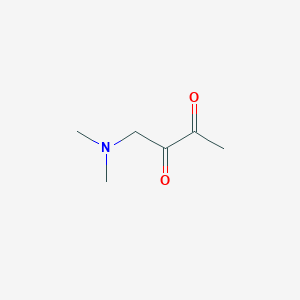
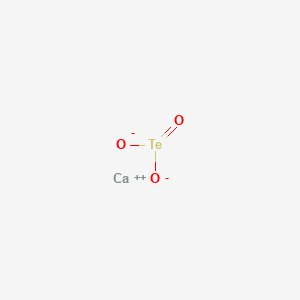
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
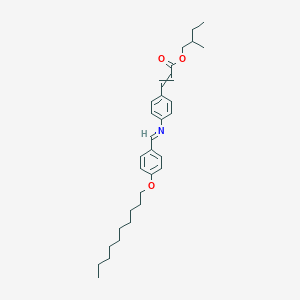
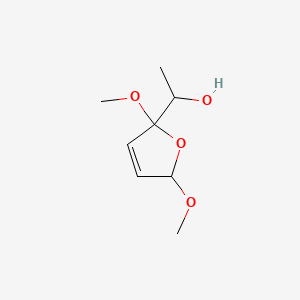
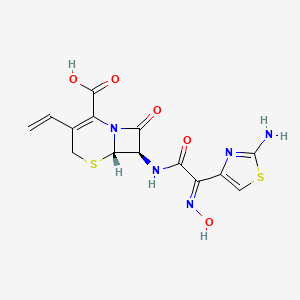
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
